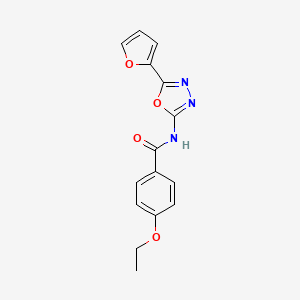

4-ethoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-ethoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with an ethoxy group at the para position of the aromatic ring. This structure combines the electron-rich furan ring and the planar 1,3,4-oxadiazole system, which are known to enhance binding to biological targets through π-π stacking and hydrogen bonding interactions.

Propriétés

IUPAC Name |

4-ethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-2-20-11-7-5-10(6-8-11)13(19)16-15-18-17-14(22-15)12-4-3-9-21-12/h3-9H,2H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVRLDMCZJINJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

4-ethoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may yield amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 4-ethoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide demonstrate efficacy against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds featuring the oxadiazole ring have been reported to inhibit cancer cell proliferation in vitro and in vivo. The incorporation of the furan moiety may enhance this activity, making it a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

Oxadiazole derivatives are also being studied for their anti-inflammatory effects. The presence of the furan ring may contribute to these properties, providing a pathway for developing new anti-inflammatory drugs.

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in creating novel materials for electronic applications or as sensors.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antimicrobial Activity of Oxadiazole Derivatives | To evaluate the effectiveness against bacterial strains | Showed significant inhibition against Gram-positive and Gram-negative bacteria |

| Anticancer Potential of Furan-based Compounds | To assess cytotoxicity on cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating potency |

| Anti-inflammatory Properties of Novel Oxadiazoles | To investigate the anti-inflammatory mechanisms | Reduced pro-inflammatory cytokines in animal models |

Mécanisme D'action

The mechanism of action of 4-ethoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparaison Avec Des Composés Similaires

The following sections compare 4-ethoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide with structurally and functionally related 1,3,4-oxadiazole derivatives.

Structural Modifications on the Benzamide Moiety

a. Substituent Effects on Bioactivity

- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :

This analog replaces the ethoxy group with a sulfamoyl substituent. LMM11 demonstrated potent antifungal activity against Candida albicans (MIC: 12.5 μg/mL) by inhibiting thioredoxin reductase, a critical enzyme in oxidative stress response . The sulfamoyl group likely enhances enzyme binding through hydrogen bonding, whereas the ethoxy group in the target compound may prioritize lipophilicity over direct enzyme interaction. - Compound 21 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide) :

Substitution with a bromine atom at the para position increased Ca²⁺/calmodulin inhibition (IC₅₀: 1.2 μM) compared to methoxy-substituted analogs (e.g., Compound 20, IC₅₀: 5.8 μM) . The electron-withdrawing bromine may stabilize the oxadiazole core, improving target affinity.

b. Electronic and Solubility Properties

- Ethoxy vs. Trifluoromethyl (Compound 19) :

The trifluoromethyl group in Compound 19 (IC₅₀: 3.4 μM for Ca²⁺/calmodulin) introduces strong electron-withdrawing effects and hydrophobicity, contrasting with the electron-donating ethoxy group. This difference highlights how substituent electronic properties modulate both activity and solubility .

Variations in the 1,3,4-Oxadiazole-Linked Groups

a. Furan-2-yl vs. Thiophene-2-yl (Compound 25 and BJ04746) :

- Compound 25 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) :

Replacing furan with thiophene increased hydrophobicity and improved Ca²⁺/calmodulin inhibition (IC₅₀: 2.1 μM) compared to furan-containing analogs .

b. Substitution with Aromatic or Heteroaromatic Rings

- N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide: The naphthalene group enhances HDAC-8 inhibition (IC₅₀: 0.8 μM) via extended π-π interactions, a feature absent in the ethoxy-furan system .

- Compound 4 (N-(4-(5-furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl-2-(p-tolyloxy)acetamide) : This analog links the oxadiazole to a phenylacetamide group, showing moderate cytotoxicity (IC₅₀: 18 μM) against cancer cells, suggesting that the benzamide-ethoxy combination in the target compound may offer better selectivity .

Activité Biologique

4-ethoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research. The unique structure incorporating an oxadiazole ring and a furan moiety suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.28 g/mol. The structure features an ethoxy group, a furan ring, and an oxadiazole ring, which contribute to its reactivity and biological profile.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:

- Cytotoxicity : Studies have shown that similar oxadiazole derivatives can induce apoptosis in various cancer cell lines such as MCF-7 and U-937. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity against cancer cells .

- Mechanism of Action : The mechanism by which this compound may exert its effects involves modulation of key signaling pathways and interactions with cellular targets such as enzymes or receptors .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Antifungal and Antibacterial Effects : Various studies have reported that oxadiazole derivatives demonstrate moderate to strong antifungal and antibacterial activities. For example, related compounds have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans at sub-micromolar concentrations .

Synthesis and Evaluation

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring : This can be achieved through reactions involving hydrazides and carboxylic acid derivatives.

- Coupling Reactions : The furan moiety is introduced via coupling reactions such as Suzuki or Heck reactions.

- Final Assembly : The benzamide core is formed through the reaction of benzoyl chloride with amines under basic conditions.

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of the oxadiazole ring significantly enhances biological activity. For instance:

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | 4-Ethoxy-N-(5-furan) | 0.65 | Anticancer |

| Compound B | 4-Ethoxy-N-(2-furan) | >10 | Anticancer |

| Compound C | 4-Ethoxy-N-(5-thiophen) | 2.41 | Antimicrobial |

This table illustrates that structural variations can lead to significant differences in bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.